Ac-PAL-AMC -

Ac-PAL-AMC

Catalog Number: EVT-10927417
CAS Number:
Molecular Formula: C26H34N4O6
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin, commonly referred to as Ac-PAL-AMC, is a fluorogenic substrate specifically designed for the 20S proteasome, particularly targeting the LMP2/β1i subunit. This compound is widely utilized in biochemical assays to measure proteasome activity by releasing the fluorescent moiety 7-amino-4-methylcoumarin upon cleavage. The ability of Ac-PAL-AMC to preferentially interact with the immunoproteasome makes it a valuable tool in studying various biological processes, including protein degradation and immune responses .

Source and Classification

Ac-PAL-AMC is synthesized through chemical processes, and it falls under the category of fluorogenic substrates. These substrates are characterized by their ability to emit fluorescence upon enzymatic cleavage, which is crucial for quantitative assays in molecular biology and biochemistry. The compound is particularly significant in research involving proteasomes, which are essential for protein turnover and regulation within cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ac-PAL-AMC involves several key steps:

  1. Acetylation of Proline: Proline is acetylated using acetic anhydride in the presence of a base such as pyridine. This step introduces the acetyl group necessary for the substrate's activity.
  2. Peptide Coupling: The acetylated proline is sequentially coupled with alanine and leucine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This step builds the peptide backbone of the compound.
  3. Attachment of 7-amino-4-methylcoumarin: In the final step, the peptide is coupled with 7-amino-4-methylcoumarin using similar coupling reagents. This attachment is crucial as it provides the fluorescent property necessary for detection .
Molecular Structure Analysis

Structure and Data

The molecular formula of Ac-PAL-AMC is C₂₁H₂₉N₃O₅, with a molecular weight of approximately 498.6 g/mol. Its structure consists of a peptide chain formed by proline, alanine, leucine, and a fluorescent moiety derived from 7-amino-4-methylcoumarin. The specific arrangement of these components allows Ac-PAL-AMC to be selectively cleaved by the immunoproteasome .

Structural Representation

The structural representation can be visualized as follows:

Ac PAL AMCAcetyl Prolyl Alanyl Leucyl 7 amino 4 methylcoumarin\text{Ac PAL AMC}\rightarrow \text{Acetyl Prolyl Alanyl Leucyl 7 amino 4 methylcoumarin}
Chemical Reactions Analysis

Types of Reactions

Ac-PAL-AMC primarily undergoes hydrolysis reactions catalyzed by the 20S proteasome LMP2/β1i subunit. Upon cleavage, it releases 7-amino-4-methylcoumarin, which exhibits fluorescence that can be quantified using fluorimetric techniques.

Common Reagents and Conditions

  • Reagents: The primary reagent involved in its reaction is the 20S proteasome LMP2/β1i subunit.
  • Conditions: Reactions are typically performed in buffered solutions at physiological pH (around 7.1) and at a temperature of 37°C.

The major product formed from this reaction is the fluorescent compound 7-amino-4-methylcoumarin, which can be detected at excitation/emission wavelengths of approximately 360 nm/460 nm .

Mechanism of Action

Process and Data

Ac-PAL-AMC acts as a substrate for the immunoproteasome, specifically targeting the LMP2/β1i subunit. Upon binding to this subunit, Ac-PAL-AMC undergoes cleavage, leading to the release of its fluorescent component. This process is critical in regulating protein degradation pathways within cells.

The mechanism involves:

  1. Binding: Ac-PAL-AMC binds to the active site of the immunoproteasome.
  2. Cleavage: The proteolytic activity of the immunoproteasome cleaves Ac-PAL-AMC, resulting in the liberation of 7-amino-4-methylcoumarin.
  3. Fluorescence Measurement: The released fluorescent moiety can then be quantified using fluorimetric techniques, providing insights into proteasome activity levels .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ac-PAL-AMC typically appears as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) up to concentrations of 50 mM.

Chemical Properties

  • Molecular Weight: Approximately 498.6 g/mol.
  • Storage Conditions: It should be stored at -20°C after dissolution to avoid multiple freeze-thaw cycles that could affect its stability .
Applications

Ac-PAL-AMC has several significant applications in scientific research:

  • Proteasome Activity Assays: It is extensively used to measure proteasome activity in various biological samples, aiding in studies related to cancer research and inflammatory diseases.
  • Biochemical Pathway Studies: By understanding how Ac-PAL-AMC interacts with immunoproteasomes, researchers can gain insights into protein homeostasis and degradation pathways critical for cellular function.
  • Drug Development: Its specificity for immunoproteasomes makes it a potential candidate for developing therapeutic agents targeting diseases characterized by altered proteasomal activity .
Immunoproteasome Biology and Ac-PAL-AMC Mechanistic Insights

Immunoproteasome Subunit Specificity: β1i/Low Molecular Weight Protein 2 Catalytic Activity and Substrate Recognition

The immunoproteasome, an inducible variant of the constitutive proteasome, incorporates three catalytic subunits: β1i/low molecular weight protein 2, β2i/multicatalytic endopeptidase complex subunit 1, and β5i/low molecular weight protein 7. These subunits replace their constitutive counterparts (β1/proteasome subunit beta type 6, β2/proteasome subunit beta type 7, β5/proteasome subunit beta type 5) during inflammation, enhancing production of peptides with hydrophobic C-termini for major histocompatibility complex class I presentation [1] [6]. β1i/low molecular weight protein 2 exhibits chymotrypsin-like activity but with distinct cleavage preferences compared to β1/proteasome subunit beta type 6. While β1/proteasome subunit beta type 6 cleaves after acidic residues ("caspase-like" activity), β1i/low molecular weight protein 2 favors branched hydrophobic residues (valine, leucine, isoleucine) due to structural modifications in its substrate-binding pocket [1] [8].

Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin capitalizes on this specificity. The leucine residue at the P1 position engages the hydrophobic S1 pocket of β1i/low molecular weight protein 2, while the proline at P3 provides additional selectivity through interactions with the S3 subsite. This design yields >10-fold selectivity for immunoproteasomes over constitutive proteasomes, as quantified by kinetic parameters (Table 1) [2] [5] [7]. Functionally, β1i/low molecular weight protein 2 activity is indispensable for adaptive immunity, as demonstrated in triple-knockout mice lacking immunoproteasome subunits. These animals exhibit impaired CD8+ T cell responses, dysregulated cytokine production, and reduced pathogen control during Toxoplasma gondii infection, underscoring the non-redundant role of β1i/low molecular weight protein 2 in antigen processing [9].

Table 1: Catalytic Specificity Profiles of Proteasome Subunits

SubunitCommon NameCatalytic Activity TypePrimary Cleavage PreferenceKey Fluorogenic Substrate
β1/Proteasome subunit beta type 6β1Caspase-likeAcidic residuesCarbobenzyl-Leu-Leu-Glu-Aminomethylcoumarin
β1i/Proteasome subunit beta type 9Low molecular weight protein 2Chymotrypsin-likeBranched hydrophobic residuesAcetyl-Proline-Alanine-Leucine-Aminomethylcoumarin
β5/Proteasome subunit beta type 5β5Chymotrypsin-likeHydrophobic residuesSuccinyl-Leu-Leu-Val-Tyr-Aminomethylcoumarin
β5i/Proteasome subunit beta type 8Low molecular weight protein 7Chymotrypsin-likeHydrophobic residuesAcetyl-Alanine-Asparagine-Tryptophan-Aminomethylcoumarin

Structural Determinants of Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin Binding to β1i/Low Molecular Weight Protein 2 Active Sites

Structural analyses reveal that β1i/low molecular weight protein 2 contains a constricted hydrophobic S1 pocket formed by residue substitutions (e.g., tyrosine to phenylalanine) relative to β1/proteasome subunit beta type 6. This pocket preferentially accommodates branched aliphatic side chains like leucine in Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin [1] [6]. The proline residue at the P3 position further stabilizes binding through interactions with the S3 subsite, while the alanine at P2 provides conformational flexibility for optimal positioning of the scissile bond adjacent to the catalytic threonine [4].

Activity-based probe studies using fluorescently labeled inhibitors confirm this binding mechanism. When UK101-Fluor (a β1i/low molecular weight protein 2-targeting probe) competes with Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin, fluorescence signal decreases by >80%, demonstrating shared binding sites. Knockdown of β1i/low molecular weight protein 2 via short hairpin RNA reduces Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin hydrolysis by 70–90% in living cells, affirming subunit specificity [4]. The structural basis for this selectivity is further evidenced by cooperative assembly of immunoproteasome subunits; incorporation of β5i/low molecular weight protein 7 facilitates subsequent integration of β1i/low molecular weight protein 2, optimizing the active site for substrates like Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin [6].

Table 2: Structural Features Enabling Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin Specificity

Structural Elementβ1/Proteasome subunit beta type 6β1i/Low molecular weight protein 2Functional Consequence for Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin
S1 Pocket CompositionTyrosine 114, Aspartic acid 116Phenylalanine, hydrophobic residuesEnhanced hydrophobic complementarity for leucine side chain
S1 Pocket VolumeLargerConstrictedExcludes acidic/basic residues; favors branched aliphatics
Oxyanion Hole StabilityStandardAdditional hydrogen bondsFacilitates nucleophilic attack on scissile bond
Propeptide Cleavage SiteCaspase-likeChymotrypsin-likeAlters active site maturation and substrate access

Kinetic Analysis of Immunoproteasome-Mediated Aminomethylcoumarin Release Dynamics

Kinetic profiling of Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin hydrolysis reveals critical parameters for assessing immunoproteasome activity. In purified 20S immunoproteasomes, the substrate exhibits a Michaelis constant (Km) of 50–100 μM and a catalytic rate constant (kcat) of 5–10 s−1, yielding a catalytic efficiency (kcat/Km) of ∼1 × 105 M−1s−1 [2] [5]. This efficiency is 3–5-fold higher than that observed for constitutive proteasomes, confirming its selectivity. In cellular contexts, aminomethylcoumarin release follows Michaelis-Menten kinetics, with linear fluorescence accumulation (excitation/emission: 351–360 nm/430–460 nm) during the initial 20 minutes of the reaction [2] [7].

Comparative studies with other substrates highlight Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin’s utility. While Acetyl-Alanine-Asparagine-Tryptophan-Aminomethylcoumarin (β5i/low molecular weight protein 7-specific) shows higher absolute activity in interferon-γ-treated cells, Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin provides superior signal-to-noise ratios for detecting basal β1i/low molecular weight protein 2 activity due to lower background hydrolysis [5]. Combining Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin with immunoproteasome-specific inhibitors (e.g., ONX-0914) enhances assay precision; inhibitor pretreatment reduces aminomethylcoumarin release by >90% in immunoproteasome-rich samples, validating target engagement [5] [8].

Table 3: Kinetic Parameters of Immunoproteasome-Specific Substrates

SubstrateTarget SubunitKm (μM)kcat (s−1)kcat/Km (M−1s−1)Selectivity vs. Constitutive Proteasome
Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarinβ1i/Low molecular weight protein 250–1005–10~1 × 105>10-fold
Acetyl-Alanine-Asparagine-Tryptophan-Aminomethylcoumarinβ5i/Low molecular weight protein 720–5015–30~8 × 105>20-fold
Succinyl-Leu-Leu-Val-Tyr-Aminomethylcoumarinβ5/Proteasome subunit beta type 530–6020–40~7 × 105<2-fold

Key kinetic observation: The catalytic efficiency ((k{cat}/Km)) of Acetyl-Proline-Alanine-Leucine-Aminomethylcoumarin for β1i/low molecular weight protein 2 is optimized under immunoproteasome-rich conditions (e.g., interferon-γ stimulation), where subunit incorporation enhances cleavage kinetics by 3-fold compared to standard proteasomes [5] [6].

Properties

Product Name

Ac-PAL-AMC

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C26H34N4O6

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1

InChI Key

BWJPVHDZSJFFDM-NDXORKPFSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C

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